molecular formula C10H11ClN4 B8165389 2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine

2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine

Cat. No.: B8165389
M. Wt: 222.67 g/mol
InChI Key: AVWWOIWPAUYWOH-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an amine group, as well as a pyrazole ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution on the Pyridine Ring: The chloro and amine groups can be introduced onto the pyridine ring through nucleophilic substitution reactions. For example, 2-chloro-4-nitropyridine can be reduced to 2-chloro-4-aminopyridine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole ring with the substituted pyridine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the amine group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine, while oxidation of the amine group can yield 2-chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-nitro.

Scientific Research Applications

2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies to investigate its biological activity, such as its potential as an enzyme inhibitor or receptor ligand.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-aminopyridine: Similar structure but lacks the pyrazole ring.

    6-(1-Ethyl-1H-pyrazol-3-yl)pyridin-4-amine: Similar structure but lacks the chloro group.

    2-Chloro-6-(1-methyl-1H-pyrazol-3-yl)pyridin-4-amine: Similar structure but has a methyl group instead of an ethyl group on the pyrazole ring.

Uniqueness

2-Chloro-6-(1-ethyl-1H-pyrazol-3-yl)pyridin-4-amine is unique due to the presence of both the chloro and ethyl-substituted pyrazole groups, which may confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness can be leveraged in the design of new compounds with desired properties for various applications.

Properties

IUPAC Name

2-chloro-6-(1-ethylpyrazol-3-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-2-15-4-3-8(14-15)9-5-7(12)6-10(11)13-9/h3-6H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWWOIWPAUYWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC(=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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